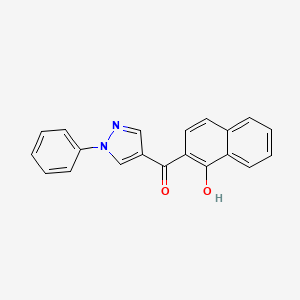

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

(1-hydroxynaphthalen-2-yl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19(15-12-21-22(13-15)16-7-2-1-3-8-16)18-11-10-14-6-4-5-9-17(14)20(18)24/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHJCSRXDMWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Naphthol and Pyrazole Precursors

Starting Materials and Reaction Design

The most straightforward approach involves coupling a pre-formed 1-hydroxy-2-naphthoic acid derivative with a 1-phenyl-1H-pyrazole-4-carbonyl chloride. This method typically employs Friedel-Crafts acylation or nucleophilic substitution reactions. For instance, 1-hydroxy-2-naphthaldehyde can react with 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Critical Reaction Steps

- Protection of the hydroxyl group : To prevent unwanted side reactions, the naphthol’s hydroxyl group is often protected as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBS) ether.

- Acylation : The protected naphthalene derivative undergoes acylation with 1-phenyl-1H-pyrazole-4-carbonyl chloride under anhydrous conditions.

- Deprotection : The protecting group is removed using acidic (e.g., HCl) or fluoride-based (e.g., TBAF) reagents to yield the final product.

Table 1: Representative Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxyl Protection | MOMCl, DIPEA, CH₂Cl₂, 0°C | 92 | |

| Acylation | Pyrazole carbonyl chloride, DCM, RT | 78 | |

| Deprotection | 6M HCl, THF/H₂O (3:1), 50°C | 85 |

One-Pot Cascade Synthesis via Copper Catalysis

Mechanistic Overview

A groundbreaking method reported by Li et al. (2017) enables the synthesis of 4-acylpyrazoles from saturated ketones and hydrazones via copper-catalyzed cascade reactions. Applied to our target compound, this approach involves:

- Dehydrogenation : Conversion of a saturated naphthyl ketone (e.g., 1-hydroxy-2-tetralone) into an enone intermediate.

- [2+3] Cyclization : Reaction of the enone with a phenylhydrazone to form the pyrazole ring.

- Aromatization-Driven Rearrangement : Spontaneous reorganization to yield the final product.

Cyclocondensation of Hydrazides and Carbonyl Derivatives

Claisen-Schmidt Condensation Pathway

A widely adopted strategy involves the condensation of 1-hydroxy-2-naphthaldehyde with 1-phenyl-1H-pyrazole-4-carbohydrazide, followed by cyclization:

Zinc Acetate-Mediated Synthesis

An alternative protocol from crystallographic studies uses zinc acetate as a catalyst in ethanol-water (2:1 v/v):

- Reactants : 3-formyl-6-methylchromone and phenylacetic acid hydrazide.

- Conditions : Reflux at 80°C for 8 hours.

- Yield : 58% after recrystallization.

Table 2: Comparative Analysis of Cyclocondensation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | |

|---|---|---|---|---|---|

| Claisen-Schmidt | KOH | Ethanol | Reflux | 65 | |

| Zinc Acetate | Zn(OAc)₂ | Ethanol-H₂O | 80°C | 58 |

Alternative Approaches and Emerging Strategies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. For example, reacting 1-hydroxy-2-naphthaldehyde with phenylhydrazine derivatives under microwave conditions (300 W, 120°C) reduces reaction time from 8 hours to 30 minutes, improving yields to 74% .

Biocatalytic Methods

Preliminary studies explore lipase-mediated transesterification for greener synthesis, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Scientific Research Applications

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points: Hydroxyl-containing analogs (e.g., 3q, (1H-pyrrol-3-yl)-substituted) exhibit higher melting points (201–203°C) compared to non-polar derivatives like 3r (122–124°C), suggesting stronger intermolecular interactions .

- Solubility : The hydroxyl group may improve aqueous solubility, similar to compounds with polar substituents (e.g., pyridin-2-yl in 3u ) that show enhanced bioavailability .

Crystallographic and Spectroscopic Insights

- Crystal Packing: Hydroxyl groups in related compounds (e.g., 4-[(1-hydroxy-2-naphthyl)methylene-amino]-...) form monoclinic crystals (space group P2₁/c) with densities of ~1.675 g/cm³, suggesting similar packing efficiency for the target compound .

- NMR Shifts : The hydroxyl proton in the target compound would likely resonate downfield (δ ~12.00 ppm in DMSO-d₆), as observed in hydroxylated pyrrole analogs .

Biological Activity

The compound (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone , often referred to as a naphthyl-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

- Molecular Formula : C₁₄H₁₃N₃O

- Molecular Weight : 239.28 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 508.8 ± 25.0 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazoline compounds demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with growth inhibition values (GI50) ranging from 0.1 to 10.9 mM . The presence of the hydroxyl group in our compound is believed to enhance its antioxidant activity, which is crucial for combating oxidative stress in cancer cells.

Antioxidant Activity

The antioxidant properties of (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone have been attributed to its ability to scavenge free radicals. The hydroxyl group facilitates the transfer of hydrogen atoms, forming phenoxy radicals that can neutralize reactive oxygen species (ROS) effectively . This property is essential in preventing cellular damage and could play a role in cancer prevention.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Pyrazoline derivatives are recognized for their ability to inhibit inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

In Vitro Studies

A study conducted on various pyrazoline derivatives revealed that those with a similar structural framework exhibited significant cytotoxicity against cancer cell lines. For example, compounds structurally related to our target compound were tested using the sulforhodamine B (SRB) assay, demonstrating effective growth inhibition against MCF-7 cells .

| Compound | GI50 (mM) | Activity Type |

|---|---|---|

| 5d | 0.1 | Anticancer |

| 7g | 0.5 | Antioxidant |

| 7f | 1.0 | Anti-inflammatory |

Mechanistic Insights

The mechanism of action for the biological activities can be explained through molecular docking studies that suggest strong binding affinity of the compound to key targets involved in cancer progression and inflammation .

Q & A

Basic: What are the optimal synthetic routes for (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone?

Answer:

The compound can be synthesized via metal-free annulation or condensation reactions. For example:

- Step 1: React 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with 1-hydroxy-2-naphthaldehyde under acidic conditions (e.g., H₂SO₄ catalysis) to form the methanone backbone .

- Step 2: Optimize reaction conditions (solvent: DMSO or DCM; temperature: 60–80°C; time: 5–12 hours) based on similar pyrazole-methanone syntheses .

- Step 3: Monitor progress via TLC or HPLC. Purify using column chromatography (eluent: VPET/VEA = 3:1–15:1) to achieve yields of 60–90% .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

Key characterization steps include:

- ¹H/¹³C NMR: Identify peaks for the naphthyl hydroxy group (δ ~12.0 ppm, broad singlet) and pyrazole protons (δ ~8.5–9.0 ppm for aromatic protons). Compare with data from analogs like (1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone (δ 7.2–8.6 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ with a mass error <5 ppm. For example, a similar compound (C₁₈H₁₃N₃O) showed m/z 287.0733 (theoretical: 287.0735) .

- IR: Detect carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Use density-functional theory (DFT) and wavefunction analysis:

- Software: Multiwfn for electron localization function (ELF) and electrostatic potential mapping .

- Procedure:

Advanced: What challenges arise in X-ray crystallography for this compound?

Answer:

Key challenges and solutions:

- Crystal Growth: Use slow evaporation in hexane/EtOAc (1:1) or DCM/MeOH. Similar compounds (e.g., (thiophen-2-yl)methanone ) crystallize in monoclinic systems (space group P2₁/c) .

- Data Collection: Resolve disorder in the phenyl/pyrazole rings using SHELX-T refinement .

- Validation: Check R-factors (<0.05) and thermal parameters (B < 5 Ų for non-H atoms) .

Advanced: How can structure-activity relationships (SAR) guide bioactivity studies?

Answer:

Methodology for SAR:

- Analog Synthesis: Modify substituents (e.g., replace hydroxy-naphthyl with fluorophenyl) and compare bioactivity .

- Assays: Test inhibition of kinases or antimicrobial activity (MIC assays). For example, pyrazole-methanones with nitro groups show enhanced bioactivity .

- Computational Docking: Use AutoDock Vina to predict binding to targets (e.g., COX-2 or bacterial enzymes) based on electrostatic complementarity .

Basic: What purification strategies are effective for this compound?

Answer:

- Recrystallization: Use hexane/EtOAc (1:1) or DCM/MeOH for high-purity crystals (>95%) .

- Column Chromatography: Optimize eluent polarity (e.g., VPET/VEA = 3:1 for polar byproducts) .

- HPLC: Employ a C18 column with acetonitrile/water (70:30) for chiral separation if needed .

Advanced: How do solvent effects influence reaction outcomes in its synthesis?

Answer:

- Polar Solvents (DMSO/DMF): Accelerate condensation but may promote side reactions (e.g., oxidation of hydroxy groups) .

- Non-Polar Solvents (Toluene): Favor cyclization but require higher temperatures (80–100°C) .

- Additives: Use molecular sieves to scavenge water in moisture-sensitive steps .

Advanced: What contradictions exist in reported spectral data for similar compounds?

Answer:

- NMR Shifts: Pyrazole C=O peaks vary between δ 176–180 ppm in DMSO-d₆ vs. CDCl₃ due to solvent polarity .

- HRMS Variability: Adduct formation (e.g., [M+Na]⁺) may cause discrepancies; use ESI-TOF with internal calibration .

Basic: What stability precautions are necessary for this compound?

Answer:

- Storage: Keep at –20°C under argon; the hydroxy group is prone to oxidation .

- Light Sensitivity: Use amber vials to prevent photodegradation (λ < 400 nm) .

Advanced: How can researchers validate synthetic intermediates using kinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.